Closantel sodium is a halogenated salicylanilide anthelmintic compound [, , , ]. Primarily employed in veterinary medicine, closantel sodium exhibits activity against a variety of internal and external parasites in livestock [, , ]. Its effectiveness stems from its ability to disrupt energy production within susceptible parasites [, , ].
The synthesis of closantel sodium involves several steps and can be achieved through various methods. A prominent synthetic route includes:
The synthesis typically requires controlled temperatures ranging from 30°C to 200°C over various timeframes (up to several hours) to ensure complete reactions and optimal yields .
The molecular structure of closantel sodium reveals a complex arrangement of atoms that contribute to its pharmacological properties. Key features include:
Closantel sodium participates in various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its efficacy or develop new derivatives with improved properties .
Closantel sodium exerts its antiparasitic effects primarily through interference with the metabolic processes of parasites:
The physical and chemical properties of closantel sodium are critical for its application:
Closantel sodium has significant applications primarily in veterinary medicine:
Recent research has focused on optimizing analytical methods for detecting closantel enantiomers in biological tissues, enhancing understanding of its pharmacokinetics and dynamics . Additionally, studies are exploring new formulations that improve solubility and bioavailability for better therapeutic outcomes .
Closantel Sodium was developed in the late 1970s by Janssen Pharmaceuticals as part of a systematic effort to create broad-spectrum antiparasitic agents. Its discovery emerged from structure-activity relationship studies on halogenated salicylanilides, a class known for potent anthelmintic properties. The compound was first synthesized in 1979 and patented under the designation R-31520. Veterinary applications were prioritized due to its efficacy against liver flukes (Fasciola hepatica) and blood-sucking nematodes (Haemonchus contortus). By 1983, it had gained approval for commercial use in sheep and cattle across the European Union, Australia, and South America, becoming a critical tool in livestock parasite management. The prolonged plasma half-life (exceeding 14 days in ruminants) resulting from high protein binding (>99%) was identified as a key pharmacological advantage during early development [1] [9].
Closantel Sodium (molecular formula: C₂₂H₁₃Cl₂I₂N₂NaO₂; systematic name: sodium 2-[[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]carbamoyl]-4,6-diiodophenolate) belongs to the halogenated salicylanilide class, characterized by a salicylic acid backbone linked to an aniline moiety with multiple halogen substitutions. Its structural features include:
Table 1: Comparative Structural Features of Halogenated Salicylanilides
Compound | Molecular Weight | Halogen Substituents | Key Functional Groups |
---|---|---|---|
Closantel Sodium | 685.06 g/mol | 2×I, 2×Cl | Cyanomethyl, Sodium phenolate |
Niclosamide | 327.12 g/mol | 2×Cl | Nitro, Hydroxyl |
Rafoxanide | 626.00 g/mol | 3×Cl | Methoxy, Trifluoromethyl |
Oxyclozanide | 401.65 g/mol | 3×Cl | Hydroxyl, Methoxy |
Mechanistically, it acts as a potent uncoupler of oxidative phosphorylation in parasites by dissipating the mitochondrial proton gradient. This disrupts adenosine triphosphate synthesis, causing paralysis and death of helminths. The compound’s specificity arises from selective accumulation in parasite tissues and high affinity for parasite fumarate reductase, which is 50-fold higher than in mammalian enzymes [1] [8] [9].
Closantel Sodium holds current approval under EU Regulation 37/2010 (Table 1: allowed substances for bovine and ovine species) and is listed in the Veterinary Medicines Regulation 2013/2033 (GB/UK). It is classified under ATCvet code QP54AA51 as an antiparasitic agent. Pharmacopeial standards are strictly defined:
Table 2: Global Pharmacopeia Specifications for Closantel Sodium
Parameter | European Pharmacopoeia | United States Pharmacopeia | Testing Methodology |
---|---|---|---|
Purity (Assay) | 97.0–103.0% | 98.0–102.0% | Reverse-phase HPLC |
Heavy Metals | ≤20 ppm | ≤10 ppm | Atomic Absorption Spectroscopy |
Loss on Drying | ≤2.0% | ≤1.5% | Gravimetric Analysis (105°C) |
Specific Impurity A | ≤0.3% | ≤0.1% | HPLC (Relative Retention Time 0.85) |
Manufacturing adheres to Good Manufacturing Practice guidelines outlined in VICH GL10 (Stability Testing) and ICH Q11 (Development and Manufacture). The compound is prohibited in milk-producing animals due to secretion in milk (EU Directive 2010/37), and maximum residue limits in edible tissues range from 0.1 mg/kg (muscle) to 1.5 mg/kg (liver) [6] [9].
Industrial synthesis follows a four-step route starting from p-chlorobenzyl cyanide and 4-chloro-2-nitro toluene:
Green chemistry innovations include hydrotropic-mediated synthesis using isobutyl benzene sulfonic acid (I-BBSA), which increases yields to 80% at 323 K while eliminating organic solvents. This method enhances reaction kinetics (rate constant: 0.5588 h⁻¹ at 1.0 M I-BBSA) and reduces activation energy by 30% compared to conventional processes [10]. Post-synthesis purification involves recrystallization from ethanol-water (3:1) and charcoal decolorization, achieving the required EP/USP crystalline form (white to yellowish-brown powder; melting point: 215°C) [3] [7] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7